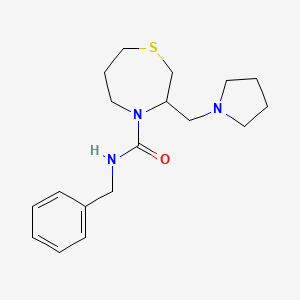

N-benzyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3OS/c22-18(19-13-16-7-2-1-3-8-16)21-11-6-12-23-15-17(21)14-20-9-4-5-10-20/h1-3,7-8,17H,4-6,9-15H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLBPCOTOQXNPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CSCCCN2C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies associated with this compound, emphasizing its pharmacological properties and therapeutic implications.

Chemical Structure and Properties

The compound N-benzyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide belongs to the thiazepane family, characterized by a seven-membered ring containing sulfur and nitrogen atoms. Its structural formula can be represented as follows:

The biological activity of N-benzyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide primarily involves modulation of various receptor systems and cellular pathways. Preliminary studies suggest the following mechanisms:

1. Receptor Interaction:

- Dopamine Receptors: The compound has shown selective inhibition of dopamine D2 receptors, which may contribute to its antipsychotic effects .

- mTOR Pathway: Similar compounds have been noted for their ability to reduce mTORC1 activity, leading to increased autophagy, which is crucial in cancer treatment .

2. Autophagy Modulation:

- Autophagy is a cellular degradation process that recycles cellular components. Compounds that influence this pathway can have significant implications for cancer therapy by promoting cell death in malignant cells .

Biological Activity Studies

Several studies have investigated the biological activities associated with N-benzyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide and related compounds.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of N-benzyl derivatives on pancreatic cancer cells (MIA PaCa-2), it was found that certain derivatives exhibited submicromolar activity against cell proliferation. The mechanism was linked to mTORC1 pathway inhibition and subsequent autophagy modulation .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of thiazepane derivatives. These compounds demonstrated potential in treating neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazepane and carboxamide derivatives. Below is a systematic comparison with key analogs:

Structural Analogues

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|---|

| N-benzyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide | 1,4-thiazepane | Benzyl, pyrrolidinylmethyl | ~349.5 | 2.8 |

| N-phenyl-1,4-thiazepane-4-carboxamide | 1,4-thiazepane | Phenyl | ~262.3 | 1.9 |

| N-benzylpiperidine-4-carboxamide | Piperidine | Benzyl | ~248.3 | 2.3 |

| 3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide | 1,4-thiazepane | Morpholinylmethyl | ~287.4 | 1.5 |

Key Observations :

- The pyrrolidinylmethyl group introduces a secondary amine, which may facilitate hydrogen bonding or ionic interactions with biological targets, unlike morpholine or phenyl substituents.

- The benzyl group increases lipophilicity (LogP ~2.8), suggesting improved blood-brain barrier penetration relative to unsubstituted carboxamides .

Pharmacological Activity

Limited direct studies on the compound are available, but inferences can be drawn from structurally related molecules:

- Piperidine carboxamides (e.g., N-benzylpiperidine-4-carboxamide) exhibit affinity for σ-1 receptors (Ki ~120 nM), implicated in neuroprotection and pain modulation .

- Thiazepane derivatives with morpholine substituents show moderate inhibition of acetylcholinesterase (IC50 ~15 μM), attributed to the basic nitrogen interacting with the enzyme’s catalytic site .

- The target compound’s pyrrolidine moiety may enhance selectivity for dopaminergic or serotonergic receptors, as seen in pyrrolidine-containing antipsychotics like risperidone .

Q & A

Q. How can researchers optimize the synthesis of N-benzyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide to improve yield and purity?

- Methodological Answer : A stepwise approach is recommended. First, identify critical intermediates (e.g., thiazepane backbone formation) and optimize reaction conditions (solvent, temperature, catalyst). For example, highlights controlled copolymerization using APS (ammonium persulfate) and DMDAAC, suggesting radical initiation or controlled polymerization techniques may enhance reaction efficiency . Second, employ purification techniques like column chromatography or recrystallization (as in for naphthofuran derivatives) to isolate the target compound . Monitor progress using TLC or HPLC.

Q. What analytical methods are most reliable for confirming the structural integrity of N-benzyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide?

- Methodological Answer : Combine spectroscopic techniques:

- 1H-NMR/13C-NMR : Confirm proton/carbon environments (e.g., benzyl aromatic protons, pyrrolidine methylene groups). used NMR to validate pyrazole derivatives .

- IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, thiazepane ring vibrations).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for N-benzyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide across different assay systems?

- Methodological Answer : Conduct a systematic comparison:

- Assay Validation : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).

- Metabolic Stability Testing : Use liver microsomes (e.g., rat/human) to assess compound degradation ( indirectly references metabolic studies via morpholine-thioxoacetamide derivatives) .

- Dose-Response Curves : Compare EC50/IC50 values across assays to identify assay-specific biases.

Q. What strategies are effective for studying the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target Engagement Assays : Use pull-down assays with biotinylated analogs or photoaffinity labeling.

- Computational Docking : Model interactions with potential targets (e.g., GPCRs, ion channels) using software like AutoDock. ’s morpholine-thioxoacetamide derivatives suggest structural similarities to bioactive molecules .

- Pathway Analysis : Employ transcriptomics/proteomics to identify downstream signaling effects.

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data for N-benzyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide across solvents?

- Methodological Answer :

- Solvent Polarity Screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS).

- Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize solvent compatibility.

- Co-solvency Approaches : Blend solvents (e.g., DMSO:PBS) to enhance solubility, as described in for similar acetamide derivatives .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Caco-2 Permeability Assay : Predict intestinal absorption.

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis.

- CYP450 Inhibition Screening : Assess metabolic interactions (’s morpholine-based derivatives imply CYP450 relevance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.